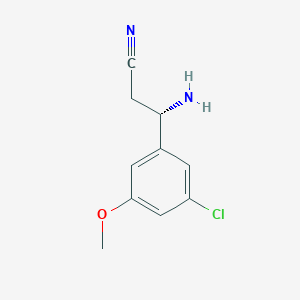
(3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a chiral center, an amino group, a nitrile group, and a substituted aromatic ring, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile typically involves multi-step organic reactions. One possible route includes:
Starting Material: The synthesis may begin with a substituted benzene derivative, such as 5-chloro-3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group can be converted to a nitrile group through a reaction with a suitable reagent like hydroxylamine followed by dehydration.
Chiral Amino Group Introduction:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group would yield a primary amine, while substitution on the aromatic ring could introduce various functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for (3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-Amino-3-(4-chlorophenyl)propanenitrile
- (3S)-3-Amino-3-(3-methoxyphenyl)propanenitrile
Uniqueness
The presence of both the chloro and methoxy substituents on the aromatic ring, along with the chiral center, makes (3S)-3-Amino-3-(5-chloro-3-methoxyphenyl)propanenitrile unique compared to similar compounds
Propiedades
Fórmula molecular |
C10H11ClN2O |
|---|---|
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(3-chloro-5-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2O/c1-14-9-5-7(4-8(11)6-9)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m0/s1 |
Clave InChI |
ZGNYCTDDQPAMFA-JTQLQIEISA-N |
SMILES isomérico |
COC1=CC(=CC(=C1)[C@H](CC#N)N)Cl |
SMILES canónico |
COC1=CC(=CC(=C1)C(CC#N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)



![Methyl 2-(6-bromo-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13052125.png)




![1-Benzyl 7-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13052169.png)




